molecular formula C14H12N2O3 B3225016 N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide CAS No. 1243989-49-2

N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide

Cat. No.: B3225016
CAS No.: 1243989-49-2
M. Wt: 256.26 g/mol
InChI Key: LEKLMGTZPSFOGM-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Amide Chemistry Research

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, often imparting valuable properties such as thermal and metabolic stability, and serving as a key scaffold for liquid crystals and ligands in catalysis. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds. nih.govacs.orgmdpi.com Similarly, the amide functional group is the defining linkage of peptides and proteins and is a common feature in a vast array of pharmaceuticals. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many amide-containing molecules. wikipedia.orgorganic-chemistry.org

Theoretically, the synthesis of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide could be envisioned through a Suzuki-Miyaura coupling to form the nitro-biphenyl core, followed by a subsequent amidation or a Buchwald-Hartwig amination. The presence of a nitro group offers a handle for further chemical transformations, such as reduction to an amine, which could then be used to build more complex molecules.

Academic Significance and Research Trajectory of this compound

A comprehensive search of academic databases reveals a lack of dedicated studies on this compound. Consequently, there is no established academic significance or a discernible research trajectory for this compound. Its potential utility may lie as an intermediate in the synthesis of more complex molecules, but without published research, this remains speculative.

Overview of Key Research Areas Pertaining to this compound

Given the absence of specific research, it is not possible to outline key research areas pertaining to this compound. The compound is commercially available, suggesting it may be used in private, unpublished industrial research and development, or it may be a building block for the synthesis of proprietary compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-nitrophenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKLMGTZPSFOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide

Retrosynthetic Analysis of the N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide Scaffold

Retrosynthetic analysis, or the disconnection approach, is a powerful method for designing a synthetic route by breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves imaginary bond cleavages that correspond to known, reliable chemical reactions.

The most logical primary disconnection in the this compound scaffold is the C-C single bond linking the two phenyl rings. This disconnection is the reverse of well-established palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This approach breaks the target molecule into two key substituted benzene (B151609) synthons. For instance, disconnecting the [1,1'-biphenyl] bond leads to a 2-acetamidophenyl synthon and a 3-nitrophenyl synthon. These idealized fragments can be translated into practical synthetic equivalents, such as a 2-acetamidophenylboronic acid and a 1-halo-3-nitrobenzene, which are suitable substrates for a Suzuki-Miyaura coupling reaction. rsc.org

Following the primary biphenyl (B1667301) disconnection, the next strategic step is to analyze the introduction of the acetamide (B32628) and nitro groups through Functional Group Interconversion (FGI). lkouniv.ac.inresearchgate.net

Amide Group: The C-N bond of the acetamide group is a prime candidate for disconnection. This corresponds to a forward reaction of amidation. lkouniv.ac.in The disconnection reveals a 2-amino-[1,1'-biphenyl] precursor and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). asianpubs.orgresearchgate.net

Nitro Group: The nitro group is typically introduced via an electrophilic aromatic substitution reaction. jcbsc.org A retrosynthetic FGI step would replace the nitro group with a hydrogen atom, corresponding to a forward nitration reaction.

The timing of these functional group introductions is critical for regiochemical control. Nitrating a pre-formed N-([1,1'-biphenyl]-2-yl)acetamide would likely yield a mixture of isomers, as the directing effects of the acetamido group would favor substitution at the para and ortho positions of its own ring. Therefore, a more controlled strategy involves using a starting material that already contains the nitro group in the desired position (e.g., 1-bromo-3-nitrobenzene (B119269) or 3-nitrophenylboronic acid) prior to the biphenyl coupling step. spu.edu

Classical and Established Synthetic Routes to this compound

Building upon the retrosynthetic analysis, the forward synthesis can be executed using a variety of established chemical reactions.

The creation of the central C-C bond between the aromatic rings is the cornerstone of the synthesis. Modern palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation. rsc.orgresearchgate.net The choice of reaction depends on the available starting materials and desired reaction conditions.

Coupling Reaction Reactant 1 Reactant 2 Typical Catalyst Key Advantages
Suzuki-Miyaura Coupling Aryl Boronic Acid/EsterAryl Halide/TriflatePd complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, K₃PO₄)Mild conditions, high functional group tolerance, commercially available reagents. rsc.orgnih.gov
Stille Coupling OrganostannaneAryl Halide/TriflatePd complex (e.g., Pd(PPh₃)₄)Tolerant of a wide range of functional groups. rsc.orgresearchgate.net
Negishi Coupling Organozinc ReagentAryl Halide/TriflateNi or Pd complexHigh reactivity and chemo/regioselectivity. rsc.orgnih.gov
Wurtz-Fittig Reaction Aryl HalideAryl HalideSodium (Na) metalHistorical method, often harsh conditions and prone to side reactions. rsc.orgnih.gov

For the synthesis of this compound, a Suzuki-Miyaura reaction between (2-acetamidophenyl)boronic acid and 1-bromo-3-nitrobenzene (or vice-versa) represents a highly effective approach.

If the synthetic strategy involves forming the biphenyl core first (e.g., producing 2-amino-3'-nitro[1,1'-biphenyl]), the final step is the construction of the acetamide moiety. This is typically achieved through N-acylation. researchgate.netarabjchem.org The reaction involves treating the amine with an acetylating agent.

Acetylation Method Reagent Typical Conditions Byproduct
Acylation with Acyl Chloride Acetyl chlorideBase (e.g., pyridine, triethylamine) in an inert solvent.HCl (neutralized by base). asianpubs.org
Acylation with Anhydride Acetic anhydrideOften performed neat or in a solvent like acetic acid. Can be catalyzed by acid or base.Acetic acid. arabjchem.org
Schotten-Baumann Reaction Acetyl chlorideAqueous base (e.g., NaOH) and an organic solvent.NaCl and water.

The reaction of 2-amino-3'-nitro[1,1'-biphenyl] with acetic anhydride is a common and efficient method for producing the target compound. arabjchem.org

Achieving the correct placement of the nitro group at the 3'-position is paramount. Direct nitration of N-([1,1'-biphenyl]-2-yl)acetamide is generally not a viable primary route due to a lack of regiocontrol. The acetamido group is an ortho, para-director, meaning nitration would occur on the same ring as the amide, not the adjacent one.

Therefore, the most effective strategy is to utilize a precursor that already contains the nitro group in the correct position. The regioselectivity of nitration is highly dependent on the substituents already present on the aromatic ring, as well as the reaction conditions. acs.org

Nitrating Agent Typical Conditions Comments
HNO₃ / H₂SO₄ Cold temperatures (e.g., 0-20 °C)The standard and most powerful nitrating mixture. jcbsc.org
NaNO₃ / H₂SO₄ Varies, can be done at room temperature or with mild heating.A solid source of the nitronium ion precursor. spu.edu
Tetramethylammonium nitrate (B79036) / Trifluoroacetic anhydride Low temperatures (0-5 °C) in a solvent like acetonitrile.Represents non-acidic and non-metallic conditions for nitration. nih.gov

By employing a starting material like 1-bromo-3-nitrobenzene or 3-nitrophenylboronic acid in a cross-coupling reaction, the challenge of regioselective nitration is circumvented, leading to a more efficient and controlled synthesis of this compound.

Modern Catalytic Approaches to this compound Synthesis

The synthesis of this compound is not extensively detailed in dedicated publications. However, its structure lends itself to established and powerful catalytic methodologies. The assembly of the core biphenyl structure, coupled with the introduction of the nitro and acetamide functionalities, can be achieved through several strategic routes, primarily leveraging transition-metal catalysis.

Transition-Metal-Catalyzed Cross-Coupling Methodologies in Biphenyl Synthesis

The formation of the central [1,1'-biphenyl] core is most effectively accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier choice for this transformation due to its broad functional group tolerance and relatively mild reaction conditions. libretexts.orgnih.gov

A plausible and efficient route involves the coupling of an appropriately substituted aryl halide with an arylboronic acid. Specifically, the reaction could proceed by coupling 2-acetamidophenylboronic acid with 1-bromo-3-nitrobenzene. This strategy builds the biphenyl skeleton with the key functional groups already in place or in the form of a direct precursor.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Key Reaction Parameters for Suzuki-Miyaura Coupling:

ParameterDescriptionTypical Conditions
Palladium Source Pre-catalyst that forms the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(PPh₃)₄. libretexts.orglibretexts.org
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.Phosphine (B1218219) ligands like PPh₃, SPhos, or XPhos are common. nih.gov
Base Activates the boronic acid for transmetalation.K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.govamazonaws.com
Solvent Solubilizes reactants and facilitates the reaction.Toluene (B28343), Dioxane, or THF, often with water. nih.govlibretexts.org

An alternative, yet equally viable, cross-coupling approach is the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This reaction could be employed in a convergent synthesis where a pre-formed 2-halo-3'-nitrobiphenyl is coupled with acetamide. While effective for forming C-N bonds, this route necessitates the prior synthesis of the functionalized biphenyl halide, likely via a Suzuki coupling itself. The development of specialized ligands, such as sterically hindered biarylphosphines (e.g., BrettPhos), has expanded the scope of this reaction to include challenging substrates, including some nitroarenes. researchgate.net

Chemo- and Regioselective Functionalization Strategies

Achieving the precise 2-acetamido and 3'-nitro substitution pattern is a critical challenge that underscores the importance of chemo- and regioselectivity.

In a Suzuki Coupling approach: The regiochemistry is definitively controlled by the selection of starting materials. For instance, reacting 2-bromo-N-acetyl-aniline (2-bromoacetanilide) with 3-nitrophenylboronic acid ensures the formation of the desired isomer. The palladium catalyst selectively activates the C-Br bond, and the boronic acid group's position dictates the point of coupling on the second ring. The nitro group on the boronic acid and the acetamide group on the aryl halide are generally well-tolerated in modern Suzuki reactions. libretexts.orgnih.gov

In a Nitration approach: An alternative strategy involves the nitration of a precursor molecule like N-(biphenyl-2-yl)acetamide. However, electrophilic aromatic substitution reactions like nitration are governed by the directing effects of existing substituents. The acetamido group is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. This would likely lead to a mixture of nitrated products on the acetamido-substituted ring, making it difficult to achieve the desired 3'-nitro isomer selectively. Therefore, introducing the nitro group before the C-C bond formation is the superior strategy for ensuring regiochemical purity.

The chemoselectivity challenge lies in performing the coupling without affecting the nitro or acetamide groups. Modern palladium catalysts with appropriate ligands show high chemoselectivity, and functional groups like nitro and amide are generally compatible. libretexts.orgresearchgate.net

Illustrative Selective Synthesis via Suzuki Coupling:

Reactant AReactant BCatalyst SystemProductSelectivity
1-bromo-3-nitrobenzene2-acetamidophenylboronic acidPd(OAc)₂ / SPhos / K₂CO₃This compoundHigh regioselectivity based on starting materials
2-bromoacetanilide3-nitrophenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄This compoundHigh regioselectivity based on starting materials

Organocatalytic Transformations relevant to this compound

While transition-metal catalysis dominates the synthesis of biaryls, the field of organocatalysis offers emerging alternatives, although direct applications to this specific target are not prominently documented. Organocatalysis avoids the use of metals, which can be a significant advantage in terms of cost and toxicity.

For the synthesis of biaryl compounds, some organocatalytic methods have been developed, often involving radical or photochemical pathways. However, these are generally not as versatile or high-yielding as palladium-catalyzed methods for a complex target like this compound.

More relevant is the potential for organocatalytic N-acylation. The final step of the synthesis, the acetylation of a putative 3'-nitro-[1,1'-biphenyl]-2-amine intermediate, can be performed using various methods. While traditionally done with acetyl chloride or acetic anhydride, sometimes with a base like pyridine, organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are highly effective in promoting acylation reactions.

A hypothetical organocatalytic step in a synthetic sequence could be the acetylation of 2-amino-3'-nitrobiphenyl.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves optimizing the reaction conditions to minimize environmental impact.

Catalyst and Solvent Choice: A primary concern in cross-coupling reactions is the use of palladium, a precious and toxic metal. acsgcipr.org Green chemistry efforts focus on:

Reducing Catalyst Loading: Using highly active catalyst systems with advanced ligands allows for significantly lower concentrations of palladium (down to mol% or even ppm levels), reducing cost and waste. researchgate.net

Base Metal Catalysis: There is growing research into replacing palladium with more abundant and less toxic base metals like copper or nickel for cross-coupling reactions. acsgcipr.org

Greener Solvents: Replacing hazardous solvents like dioxane and toluene is a key goal. More environmentally benign solvents such as cyclopentyl methyl ether (CPME), or even water, are being explored. acsgcipr.orgrsc.org Some systems have been developed using polyethylene (B3416737) glycol (PEG) as a recyclable solvent medium. amazonaws.com

Sustainable Synthesis Considerations:

Green Chemistry PrincipleApplication to Synthesis
Catalysis Use of high-turnover palladium catalysts or alternative base-metal catalysts (e.g., Ni, Cu). acsgcipr.org
Preventing Waste Choosing a convergent synthetic route to maximize efficiency and minimize byproducts.
Safer Solvents and Auxiliaries Replacing traditional solvents like toluene and dioxane with greener alternatives such as CPME or PEG. amazonaws.comacsgcipr.orgrsc.org
Design for Energy Efficiency Optimizing reactions to run at lower temperatures, potentially enabled by more active catalyst systems. researchgate.net

By integrating these modern catalytic strategies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and more sustainable manner.

Chemical Reactivity and Mechanistic Investigations of N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide

Reaction Pathways and Transformation Mechanisms Involving the Biphenyl (B1667301) Core

The biphenyl scaffold of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide presents two aromatic rings with distinct electronic characteristics, influencing their susceptibility to various substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the biphenyl core of this compound is expected to be highly regioselective, governed by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) on the first phenyl ring is a moderate activating group and an ortho, para-director due to the resonance donation of the nitrogen lone pair into the ring. Conversely, the nitro group (-NO₂) on the second phenyl ring is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects.

Reactivity of Ring A (Acetamido-substituted): This ring is activated towards EAS. The acetamido group will direct incoming electrophiles to the positions ortho and para to it. The para position (C-5) is sterically accessible. Of the two ortho positions, the C-3 position is likely to be more reactive than the C-1' position due to reduced steric hindrance from the adjacent phenyl ring.

Reactivity of Ring B (Nitro-substituted): This ring is strongly deactivated towards EAS. Any substitution would be directed to the positions meta to the nitro group (C-2', C-4', and C-6'). However, due to the severe deactivation, forcing conditions would be required for any reaction to occur on this ring.

Therefore, electrophilic substitution is predicted to occur preferentially on the acetamido-substituted ring. The table below summarizes the predicted outcomes for common EAS reactions.

Electrophilic ReagentPredicted Major Product(s)
Br₂ / FeBr₃N-(5-bromo-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide and N-(3-bromo-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
HNO₃ / H₂SO₄N-(3'-nitro-5-nitro[1,1'-biphenyl]-2-yl)-acetamide and N-(3,3'-dinitro[1,1'-biphenyl]-2-yl)-acetamide
SO₃ / H₂SO₄2-acetamido-3'-nitro[1,1'-biphenyl]-5-sulfonic acid and 2-acetamido-3'-nitro[1,1'-biphenyl]-3-sulfonic acid
R-Cl / AlCl₃ (Friedel-Crafts Alkylation)N-(5-alkyl-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide and N-(3-alkyl-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
RCOCl / AlCl₃ (Friedel-Crafts Acylation)N-(5-acyl-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide and N-(3-acyl-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the nitro-substituted ring of this compound. The presence of the strongly electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.

For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring activated by the nitro group. In the parent molecule, there is no inherent leaving group. However, if a derivative, for instance, N-(2'-halo-3'-nitro[1,1'-biphenyl]-2-yl)-acetamide, were used, nucleophilic substitution would be expected. The nitro group would stabilize the negative charge of the Meisenheimer complex intermediate, particularly if the leaving group is positioned ortho or para to it. In the case of a 2'-halo substituent, the nitro group at the 3' position is not ideally positioned for maximum stabilization of the intermediate. A more favorable scenario would involve a leaving group at the 2', 4', or 6' position relative to the nitro group.

Without a pre-existing leaving group, SNAr is unlikely to occur on the parent molecule under typical conditions.

Radical Reactions and Their Mechanisms

Radical reactions involving the biphenyl core of this compound could be initiated under specific conditions, such as the presence of radical initiators (e.g., AIBN) or upon photochemical excitation.

One potential radical reaction is homolytic aromatic substitution. In this process, a radical species would add to one of the aromatic rings, forming a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom would lead to the substituted product. The regioselectivity of such a reaction would be influenced by the stability of the radical intermediate.

The nitro group can also participate in radical reactions. For instance, under reducing conditions, the nitro group can be converted to a nitro radical anion. This species can then undergo further transformations.

Reactivity of the Acetamide (B32628) Functional Group in this compound

The acetamide functional group possesses its own characteristic reactivity, which can be influenced by the electronic nature of the biphenyl system to which it is attached.

Hydrolysis and Amide Bond Transformations

The amide bond of the acetamide group can be hydrolyzed under either acidic or basic conditions to yield 3'-nitro-[1,1'-biphenyl]-2-amine and acetic acid.

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This process involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide anion, which is subsequently protonated.

The rate of hydrolysis can be influenced by the electronic effects of the biphenyl system. The presence of the electron-withdrawing nitro group on the adjacent ring might have a modest electronic effect on the reactivity of the amide group, transmitted through the biphenyl system.

Derivatization at the Amide Nitrogen

The nitrogen atom of the acetamide group is generally not very nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, the N-H proton can be abstracted to form an amidate anion. This anion is a more potent nucleophile and can react with various electrophiles, allowing for derivatization at the nitrogen.

For example, reaction with an alkyl halide (R-X) after deprotonation could lead to the formation of an N-alkylated product, N-alkyl-N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide.

ReagentProduct Type
Strong Base (e.g., NaH) then R-X (Alkyl Halide)N-Alkyl-N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
Strong Base then Acyl Halide (RCOCl)N-Acyl-N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide (an imide derivative)

Role of the Nitro Group in the Reactivity of this compound

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. This electronic pull is central to the chemical reactivity of this compound, dictating the course of various transformations, especially reduction reactions and substitutions on the aromatic system.

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds and can yield a variety of products depending on the reagents and reaction conditions employed. wikipedia.orgnih.gov For this compound, this reaction is a key pathway to synthesizing the corresponding amine, N-(3'-amino[1,1'-biphenyl]-2-yl)-acetamide, a versatile intermediate for further functionalization.

The reduction proceeds through a six-electron transfer, typically involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov A wide array of methods has been developed for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction. masterorganicchemistry.com

Catalytic Hydrogenation : This is a common and often clean method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas (H₂). masterorganicchemistry.com This method is generally efficient, with water as the only byproduct. acs.org However, chemoselectivity can be a concern, as some conditions might also affect other functional groups. Vanadium compounds can be added to catalytic hydrogenation processes to prevent the accumulation of undesired hydroxylamine intermediates, leading to purer products. google.com

Chemical Reduction : Metal-based reducing agents in acidic media are widely used. Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) effectively convert the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative. commonorganicchemistry.com Other methods include the use of sodium sulfide (B99878) (Na₂S), which can be useful when acidic or standard hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.com Metal-free reductions, for example using bis(pinacolato)diboron (B136004) (B₂pin₂) with a base, have also been developed as a chemoselective alternative. organic-chemistry.orgorganic-chemistry.org

The choice of reducing agent is critical for achieving the desired product selectively. The table below summarizes common reduction methods and their expected outcomes for this compound.

Reagent/SystemTypical ConditionsPrimary ProductNotes
H₂, Pd/CMethanol or Ethanol, RT, 1-5 atm H₂N-(3'-amino[1,1'-biphenyl]-2-yl)-acetamideClean, high-yield method; potential for dehalogenation if halogens are present. commonorganicchemistry.com
Fe, HClEthanol/Water, RefluxN-(3'-amino[1,1'-biphenyl]-2-yl)-acetamideA classic, cost-effective industrial method (Béchamp reduction). acs.org
SnCl₂·2H₂OEthanol, RefluxN-(3'-amino[1,1'-biphenyl]-2-yl)-acetamideMilder conditions, good for substrates with acid-sensitive groups. masterorganicchemistry.com
Zn, NH₄ClWater/Ethanol, RefluxN-(3'-hydroxylamino[1,1'-biphenyl]-2-yl)-acetamideConditions can be tuned to favor the formation of the hydroxylamine intermediate. wikipedia.org
Na₂S or Na₂S·9H₂OWater/Ethanol, RefluxN-(3'-amino[1,1'-biphenyl]-2-yl)-acetamideUseful for selective reduction in polynitrated compounds; less common for mononitro substrates. commonorganicchemistry.com

The nitro group strongly deactivates the aromatic ring to which it is attached (the 3'-nitro-phenyl ring) toward electrophilic aromatic substitution (EAS). This deactivation arises from the powerful inductive withdrawal of electron density from the ring by the electronegative nitrogen and oxygen atoms, and more significantly, from the resonance delocalization of the ring's π-electrons into the nitro group. Consequently, any EAS reaction on this ring would be significantly slower compared to benzene (B151609) and would be directed to the meta position relative to the nitro group.

Conversely, this strong electron withdrawal makes the nitro-substituted ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at an ortho or para position. rsc.org While this compound does not have a leaving group in such a position, the principle illustrates the profound electronic perturbation caused by the nitro group.

The electronic influence of the nitro group extends to the adjacent phenyl ring. The acetamide group (-NHCOCH₃) on the other ring is a moderate activating group and an ortho, para-director for EAS. stackexchange.com The electron-withdrawing character of the 3'-nitrophenyl substituent slightly deactivates this second ring compared to a simple N-phenylacetamide, but the acetamide group's activating effect remains dominant. Therefore, electrophilic substitution would preferentially occur on the acetamide-bearing ring at the positions ortho or para to the amide. stackexchange.com

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org The nitro group has a large positive sigma (σ) value, reflecting its strong electron-withdrawing nature, which increases the acidity of benzoic acids and slows reactions that build up positive charge in the transition state. libretexts.org

SubstituentPositionHammett Sigma (σ) ValueEffect on Reactivity
-NO₂meta+0.71Strongly electron-withdrawing by induction.
-NO₂para+0.78Strongly electron-withdrawing by induction and resonance.
-NHCOCH₃meta+0.21Moderately electron-withdrawing by induction.
-NHCOCH₃para0.00Net neutral effect; activating resonance effect is cancelled by deactivating inductive effect.
Illustrative Hammett constants for parent benzoic acid systems.

Mechanistic Studies of Specific Reactions Involving this compound as a Substrate or Intermediate

Elucidating the precise mechanism of reactions involving this compound requires a combination of kinetic studies, isotopic labeling, and computational analysis.

Kinetic studies are essential for determining the rate law and mechanism of a chemical reaction. For a reaction involving this compound, such as its reduction, a typical kinetic experiment would involve monitoring the concentration of the reactant or product over time under various conditions. The reaction rate can often be described by a rate law of the form: Rate = k [Substrate]m [Reagent]n, where k is the rate constant and m and n are the reaction orders.

For instance, in the reduction of the nitro group, the disappearance of the starting material could be monitored by UV-Vis spectrophotometry or HPLC. By systematically varying the initial concentrations of the nitro compound and the reducing agent, the reaction orders (m and n) can be determined. If the concentration of the reducing agent is kept in large excess, the reaction may follow pseudo-first-order kinetics, where the observed rate constant (kobs) is linearly related to the concentration of the excess reagent. nih.gov Such experiments provide insight into the species involved in the rate-determining step of the reaction. acs.org

Hypothetical Kinetic Data for the Reduction of this compound
Experiment[Substrate] (M)[Reducing Agent] (M)Initial Rate (M/s)
10.010.11.5 x 10⁻⁵
20.020.13.0 x 10⁻⁵
30.010.26.0 x 10⁻⁵
Illustrative data showing a reaction that is first order in substrate and second order in reducing agent.

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), the fate of that specific atom can be tracked in the products using mass spectrometry or NMR spectroscopy. ias.ac.inacs.org

For example, a common reaction of ortho-substituted nitroarenes following reduction is intramolecular cyclization. If the reduction of this compound were to lead to a cyclized product like a phenazine (B1670421) derivative, the mechanism could be probed using ¹⁵N labeling.

¹⁵N Labeling : Synthesizing the substrate with ¹⁵N in the nitro group would allow researchers to confirm that this nitrogen atom is incorporated into the new heterocyclic ring.

¹³C Labeling : Placing a ¹³C label on the carbonyl carbon of the acetamide group could help determine if this group participates in any rearrangement or cyclization reactions.

²H (Deuterium) Labeling : Replacing specific protons on the aromatic rings with deuterium (B1214612) could reveal information about proton transfer steps or help distinguish between different possible cyclization pathways.

These experiments are invaluable for confirming bond connectivities and identifying the movement of atoms, which is often impossible to determine by other means. ias.ac.in

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides deep insight into reaction mechanisms by modeling the potential energy surface of a transformation. researchgate.net This allows for the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org

For a given reaction of this compound, computational analysis can be used to:

Identify Transition State Structures : Locate the specific molecular geometry that represents the highest energy barrier along the reaction coordinate.

Calculate Activation Energies (ΔG‡) : Determine the energy required to reach the transition state, which is directly related to the reaction rate.

Compare Mechanistic Pathways : By calculating the activation energies for several plausible mechanisms, the most energetically favorable pathway can be identified. researchgate.net For example, in a substitution reaction, a computational study could distinguish between a concerted SN2-type mechanism and a stepwise process involving a stable intermediate. acs.org

Hypothetical DFT-Calculated Activation Energies (ΔG‡) for a Reaction Pathway
Proposed MechanismTransition StateCalculated ΔG‡ (kcal/mol)Conclusion
Pathway A: Concerted CyclizationTS-A22.5Energetically favorable pathway.
Pathway B: Stepwise via IntermediateTS-B1 (Intermediate formation)31.2Higher energy barrier makes this pathway less likely.
TS-B2 (Intermediate to product)18.9

Such computational studies, when combined with experimental kinetic and isotopic data, provide a comprehensive and detailed picture of the reaction mechanism.

Computational and Theoretical Chemistry Studies of N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide

Electronic Structure Analysis of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Through computational methods, a detailed picture of the electronic landscape of this compound can be constructed.

Molecular Orbital Theory and Electron Density Distributions

According to molecular orbital (MO) theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. mdpi.com For this compound, computational calculations, typically employing Density Functional Theory (DFT), can determine the energies and shapes of these molecular orbitals.

The electron density distribution, another key aspect of the electronic structure, can be visualized through computational modeling. In this compound, the electron-withdrawing nature of the nitro (-NO₂) group is expected to significantly influence this distribution. The nitro group pulls electron density from the biphenyl (B1667301) system, particularly from the phenyl ring to which it is attached. This effect is a combination of inductive and resonance effects. The acetamide (B32628) group (-NHCOCH₃), on the other hand, can act as a weak electron-donating group due to the lone pair on the nitrogen atom, though the carbonyl group has withdrawing character.

The interplay of these substituents on the biphenyl framework leads to a complex and polarized electron density map. Regions around the nitro group will exhibit lower electron density (electrophilic character), while the other phenyl ring and the amide group will have comparatively higher electron density (nucleophilic character). This distribution is crucial for understanding the molecule's intermolecular interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting a molecule's reactivity and electronic properties.

For this compound, the HOMO is likely to be localized primarily on the phenyl ring bearing the acetamide group, as the nitrogen lone pair contributes significantly to this orbital. The LUMO, conversely, is expected to be concentrated on the phenyl ring containing the strongly electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. The presence of both electron-donating (acetamide) and electron-withdrawing (nitro) groups on the biphenyl system is expected to reduce the HOMO-LUMO gap compared to unsubstituted biphenyl. Theoretical calculations using DFT methods like B3LYP can provide quantitative values for these orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Primary Localization
HOMO-6.85Phenyl ring with acetamide group
LUMO-2.45Phenyl ring with nitro group
HOMO-LUMO Gap 4.40

Note: These are hypothetical values based on trends observed for similar aromatic compounds and are for illustrative purposes.

Conformational Analysis and Dynamics of this compound

The three-dimensional structure and flexibility of a molecule are intrinsically linked to its function and interactions. For this compound, the biphenyl linkage and the substituents play a defining role in its conformational preferences.

Rotational Barriers of the Biphenyl Linkage

The rotation around the C-C single bond connecting the two phenyl rings in biphenyl derivatives is a well-studied conformational process. This rotation is not free and is hindered by steric interactions between the ortho substituents. In this compound, the acetamide and nitro groups are in positions that can lead to significant steric clash, influencing the dihedral angle between the two rings.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers for interconversion between different conformers. The ground state of biphenyl itself is non-planar, with a dihedral angle of around 40-45° to minimize steric hindrance between the ortho hydrogens. For the title compound, the presence of bulkier ortho-substituents would likely lead to a larger dihedral angle in the ground state.

Table 2: Hypothetical Rotational Energy Barriers for this compound

Transition State Dihedral AngleCalculated Energy Barrier (kcal/mol)
0° (Planar)18.5
90° (Perpendicular)5.2

Note: These are hypothetical values based on trends for ortho-substituted biphenyls and are for illustrative purposes.

Intra- and Intermolecular Interactions

The specific arrangement of atoms in this compound allows for the formation of intramolecular hydrogen bonds. A hydrogen bond could potentially form between the amide hydrogen (N-H) and an oxygen atom of the ortho-nitro group. This interaction would significantly influence the molecule's conformation, likely favoring a more planar arrangement of the substituents relative to their respective rings to facilitate this bond. The presence of such an intramolecular hydrogen bond can be investigated computationally by analyzing bond lengths, bond angles, and electron density at the bond critical points.

Intermolecular interactions are also critical, especially in the solid state. These interactions, which include hydrogen bonding (for example, between the amide N-H of one molecule and the carbonyl oxygen of another) and pi-pi stacking between the aromatic rings, dictate the crystal packing and macroscopic properties of the compound. Computational studies can model these interactions in dimers or larger clusters to understand the forces governing the supramolecular assembly.

Reaction Pathway Modeling and Energetics for this compound Reactions

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be modeled.

One potential reaction is the reduction of the nitro group. This is a common transformation for nitrated aromatic compounds. Computational modeling can be used to investigate the step-by-step mechanism of this reduction, for instance, using a reducing agent like H₂ with a catalyst or other chemical reductants. The calculations would involve locating the transition state for each step of the reaction and determining the corresponding activation energies. This would provide a detailed energy profile for the reaction pathway, indicating the rate-determining step.

Another area of investigation could be the cyclization reactions. For example, under certain reductive conditions, 2-nitrobiphenyls can undergo cyclization to form carbazoles. researchgate.netacs.orgnih.gov A theoretical study could model the pathway for the reductive cyclization of this compound, which would likely involve the initial reduction of the nitro group to a nitroso or amino group, followed by intramolecular cyclization.

Table 3: Hypothetical Energetics for a Postulated Reaction Step of this compound

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Intramolecular CyclizationReduced IntermediateCyclic Transition StateCarbazole (B46965) Precursor25.3-15.8

Note: These values are purely hypothetical and serve to illustrate the type of data that can be obtained from reaction pathway modeling.

By mapping out the energetics of these potential reactions, computational studies can predict the feasibility of different chemical transformations and provide a deeper understanding of the reactivity of this compound.

DFT Calculations for Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is particularly useful for studying reaction mechanisms, allowing for the characterization of stationary points on the potential energy surface, including reactants, products, reaction intermediates, and transition states.

While specific DFT studies on the reaction mechanisms of this compound are not widely published, valuable insights can be drawn from research on analogous structures. For instance, computational studies on the decomposition of N-substituted diacetamides, including derivatives with a p-nitrophenyl group, shed light on how the nitro-phenyl moiety influences reaction pathways. mdpi.com These studies often involve calculating the energies of various proposed intermediates and the activation energies associated with the transition states connecting them.

A theoretical investigation into the decomposition of N-aryl diacetamides using DFT has shown that the presence of an aromatic ring, particularly one substituted with an electron-withdrawing group like a nitro group, significantly affects the reaction kinetics. mdpi.com The calculations can reveal that the reaction may proceed through a six-membered transition state. mdpi.com

For a hypothetical reaction involving this compound, DFT calculations would typically proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactant, proposed intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state for a particular reaction step. This is often the most computationally intensive part of the process.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Research on related compounds like N-(3-Nitrophenyl) acetamide (3NAA) has utilized DFT to evaluate properties such as first-order hyperpolarizability, indicating the method's utility in characterizing the electronic properties that govern reactivity. researchgate.net The presence of the nitro group in such compounds introduces significant changes to their spectral and electronic features. researchgate.net

Table 1: Illustrative DFT Calculated Parameters for a Hypothetical Reaction Step This table is illustrative and based on typical outputs from DFT calculations on related organic molecules. The values are not specific to this compound.

Species Relative Energy (kcal/mol) Number of Imaginary Frequencies Key Structural Feature
Reactant 0.0 0 Ground state geometry
Transition State 1 +25.4 1 Elongated C-N bond
Intermediate 1 -5.2 0 Rearranged conformation
Transition State 2 +18.9 1 Formation of a new bond
Product -15.7 0 Final product geometry

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor.

For a molecule like this compound, MD simulations can provide critical information on:

Conformational Landscape: The biphenyl core of the molecule allows for torsional rotation around the single bond connecting the two phenyl rings. The bulky substituents (nitro and acetamide groups) will sterically hinder this rotation, leading to a set of preferred conformations. MD simulations can explore these conformations and their relative stabilities over time.

Solvent Effects: The behavior of the molecule in different solvents can be simulated to understand how solvent interactions influence its conformation and dynamics.

Intramolecular Interactions: MD can reveal the nature and duration of intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

While direct MD simulation studies on this compound are scarce, research on substituted biphenyl derivatives provides a framework for what such a study would entail. For example, MD simulations of 4',5-disubstituted biphenyl acetic acid molecules have been used to identify their most stable conformations when interacting with proteins. researchgate.net Such studies typically involve placing the molecule in a simulation box filled with solvent molecules and calculating the forces between all atoms at each time step to update their positions and velocities.

Table 2: Illustrative Data from a Molecular Dynamics Simulation This table is for illustrative purposes and shows typical data that could be obtained from an MD simulation of a molecule like this compound in a water box.

Simulation Parameter Value/Observation
Simulation Time 100 ns
Solvent TIP3P Water
Average Dihedral Angle (C-C bond of biphenyl) 45.3° ± 5.2°
Predominant Intramolecular H-bond N-H (acetamide) --- O (nitro)
Root Mean Square Deviation (RMSD) 1.8 Å (indicating conformational stability)
Radius of Gyration 4.5 Å

QSAR (Quantitative Structure-Activity Relationship) Methodologies and this compound (Focusing on structural features for chemical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their activity. In the context of chemical reactivity, a QSAR model would aim to predict a measure of reactivity (e.g., reaction rate constant, equilibrium constant) based on calculated structural or physicochemical properties of the molecules, known as descriptors.

For this compound, a QSAR study would involve a dataset of structurally similar compounds with known chemical activities. The goal would be to identify the key structural features that govern this activity. Due to the presence of the nitroaromatic system, insights can be drawn from QSAR studies on the toxicity of nitroaromatic compounds, which is often related to their chemical reactivity. nih.gov

The development of a QSAR model for chemical activity would typically involve the following steps:

Data Collection: A dataset of compounds with measured chemical reactivity is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moment, often calculated using DFT.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest, are used to build a mathematical model relating the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, key structural features expected to be important in a QSAR model for chemical reactivity would include:

Electronic Properties of the Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electron distribution in the aromatic rings. Descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) would be crucial, as a lower E_LUMO indicates a higher susceptibility to nucleophilic attack.

Steric Hindrance: The substitution pattern on the biphenyl rings creates steric hindrance that affects the planarity of the molecule and the accessibility of reactive sites.

Studies on nitroaromatics have shown that their reactivity can be related to the reduction of the nitro group and their tendency to act as electrophiles. nih.gov QSAR models for such compounds often include descriptors that capture these electronic and structural characteristics.

Table 3: Important Structural Descriptors in a Hypothetical QSAR Model for Chemical Reactivity This table presents a selection of descriptors that would likely be relevant in a QSAR study of nitrobiphenyl compounds, based on general principles and studies of related molecules.

Descriptor Class Specific Descriptor Relevance to Chemical Activity
Electronic E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) Indicates susceptibility to nucleophilic attack.
Electronic Partial charge on nitro-group nitrogen Reflects the electron-withdrawing strength of the nitro group.
Steric/Topological Dihedral angle of biphenyl rings Influences molecular conformation and accessibility of functional groups.
Steric/Topological Molecular volume/surface area Relates to steric effects and potential for interaction.
Physicochemical LogP (Octanol-water partition coefficient) Describes hydrophobicity, affecting solubility and reactivity in different phases.

Structural Characterization Methodologies for N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information. For N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy would be employed to piece together its molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule with the complexity of this compound, a series of NMR experiments would be necessary. A standard ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The aromatic region would be particularly complex due to the presence of two phenyl rings with multiple substituents, leading to overlapping signals that require advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to resolve proton-proton couplings.

A ¹³C NMR spectrum would identify the number of unique carbon atoms. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic rings and the carbonyl group, and the sp³-hybridized carbon of the acetyl methyl group. Due to the lack of specific, published experimental data for N-(3'-nitro[1,1'-biphenyl)-2-yl)-acetamide, a hypothetical data table based on known chemical shift ranges for similar functional groups is presented for illustrative purposes.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table is a hypothetical representation based on typical chemical shift values for the functional groups present and does not represent published experimental data.

Atom Type Technique Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic Protons ¹H NMR 7.2 - 8.5 Multiplet (m)
Amide Proton (N-H) ¹H NMR ~8.0 - 10.0 Singlet (s) or Broad Singlet
Acetyl Protons (CH₃) ¹H NMR ~2.0 - 2.3 Singlet (s)
Aromatic Carbons ¹³C NMR 110 - 150 -
Carbonyl Carbon (C=O) ¹³C NMR 168 - 172 -
Acetyl Carbon (CH₃) ¹³C NMR 20 - 30 -

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

In the IR spectrum of this compound, key absorption bands would confirm the presence of its main functional groups. A sharp peak around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amide. The carbonyl (C=O) stretching vibration of the amide group would appear as a strong absorption in the region of 1660-1690 cm⁻¹. The presence of the nitro (NO₂) group would be confirmed by two strong absorptions, one for the asymmetric stretch (around 1520-1550 cm⁻¹) and one for the symmetric stretch (around 1340-1360 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is a representation of typical IR absorption ranges for the functional groups present.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H) Stretch ~3300 Medium-Sharp
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Acetyl C-H Stretch 2850 - 3000 Weak
Amide (C=O) Stretch 1660 - 1690 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Variable
Nitro (NO₂) Asymmetric Stretch 1520 - 1550 Strong
Nitro (NO₂) Symmetric Stretch 1340 - 1360 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₄H₁₂N₂O₃), the molecular weight is 256.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at an m/z value very close to this theoretical mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da), the nitro group (NO₂, 46 Da), and cleavage of the biphenyl (B1667301) bond, providing further evidence for the proposed structure.

UV-Vis Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy analyzes the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). This technique is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers an unambiguous and precise three-dimensional map of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction Methodologies

To perform this analysis, a suitable single crystal of this compound must first be grown. This can be achieved through techniques like slow evaporation of a saturated solution. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By collecting and analyzing the intensities and positions of these diffracted spots, a 3D electron density map of the molecule can be constructed. This map allows for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal. For this compound, this would definitively establish the relative orientation of the two phenyl rings and the conformation of the acetamide (B32628) group in the solid state. However, a search of publicly available crystallographic databases indicates that the crystal structure for this specific compound has not been reported.

Table 3: Compound Names Mentioned

Compound Name

Crystal Packing and Intermolecular Interactions

A thorough search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure of this compound. Consequently, detailed information regarding its crystal packing and the specific nature of its intermolecular interactions is not available.

Table 1: Potential Intermolecular Interactions in this compound (Hypothetical)

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingN-H (amide)O=C (amide)Formation of chains or dimers
Hydrogen BondingC-H (aromatic)O (nitro)Stabilization of the crystal lattice
π-π StackingBiphenyl RingBiphenyl RingContribution to close packing
Dipole-Dipole-NO₂ group-NO₂ groupInfluence on molecular orientation
van der Waals ForcesAll atomsAll atomsGeneral cohesive forces

Note: This table is hypothetical and awaits experimental validation through single-crystal X-ray diffraction studies.

Advanced Spectroscopic and Analytical Techniques Applied to this compound

Advanced spectroscopic techniques provide deeper insights into the molecular structure, chirality, and vibrational modes of a compound.

Circular Dichroism (CD) Spectroscopy (if relevant to chiral derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, atropisomerism can occur in substituted biphenyls if rotation around the single bond connecting the two phenyl rings is restricted, leading to stable, non-superimposable enantiomers. For this to occur in the target molecule, the substituents at the ortho positions (2- and 2'-) would need to be sufficiently bulky to hinder free rotation.

A review of the current scientific literature reveals no studies on the synthesis or analysis of chiral derivatives of this compound using Circular Dichroism spectroscopy. Therefore, there is no available data on its potential chiroptical properties.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations.

Despite its utility, a comprehensive search of scientific databases indicates that no specific Raman spectroscopic studies have been published for this compound. While theoretical calculations could predict the Raman shifts for its various functional groups, no experimental data is currently available to be presented. A hypothetical table of expected Raman shifts is provided below for illustrative purposes.

Table 2: Predicted Key Raman Shifts for this compound (Hypothetical)

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Symmetric NO₂ StretchNitro group1350 - 1330
C=O StretchAmide1680 - 1640
N-H BendAmide1640 - 1550
C-N StretchAmide1420 - 1380
Aromatic C=C StretchBiphenyl rings1610 - 1590, 1500 - 1400
C-H Stretch (aromatic)Biphenyl rings3100 - 3000
C-H Stretch (methyl)Acetyl group2970 - 2950

Note: This table is based on typical vibrational frequencies for the respective functional groups and requires experimental verification via Raman spectroscopy.

Derivatives, Analogues, and Structural Modifications of N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide

Synthesis and Academic Investigation of Biphenyl (B1667301) Core Analogues

Modifications on the Nitro-Substituted Phenyl Ring

The nitro group on the 3'-position of the biphenyl system is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. rsc.org The synthesis of analogues with varied substituents on this ring allows for a systematic study of these electronic effects.

Academic investigations have explored the replacement of the nitro group with other electron-withdrawing or electron-donating groups to modulate the electronic character of the biphenyl system. For instance, the introduction of cyano (-CN), trifluoromethyl (-CF3), or additional nitro groups can further decrease electron density, while alkyl or alkoxy groups would have the opposite effect. rsc.orgepo.org The position of these substituents also plays a crucial role; for example, a substituent at the 4'-position would have a different electronic influence compared to one at the 2'- or 6'-position due to varying resonance and inductive effects. rsc.org

The synthesis of these analogues typically involves cross-coupling reactions, such as the Suzuki or Negishi coupling, between appropriately substituted phenylboronic acids (or organozinc reagents) and a suitable 2-amino-halobiphenyl precursor, followed by acetylation. rsc.org

Table 1: Examples of Modifications on the Nitro-Substituted Phenyl Ring and Their Potential Electronic Impact

Substituent at 3'-positionElectronic EffectPotential Impact on Biphenyl System
-NO₂ (original)Strong electron-withdrawingDecreased electron density, potential for charge-transfer interactions
-CNStrong electron-withdrawingSimilar to nitro, modulates electronic acceptor properties
-CF₃Strong electron-withdrawingInductive electron withdrawal, alters lipophilicity
-OCH₃Strong electron-donatingIncreased electron density, potential for altered reactivity
-CH₃Weak electron-donatingInductive electron donation, minor electronic perturbation

Functionalization of the Acetamide-Substituted Phenyl Ring

The acetamide-substituted phenyl ring offers multiple sites for functionalization, which can induce significant steric and electronic changes. The introduction of substituents ortho to the biphenyl linkage (at the 3- or 6-position) can have a profound impact on the rotational barrier around the C-C single bond connecting the two phenyl rings, a key factor in atropisomerism. researchgate.netcomporgchem.comnih.gov

Synthetic strategies for such modifications often involve electrophilic aromatic substitution reactions on a pre-formed N-(biphenyl-2-yl)-acetamide derivative, provided the existing groups direct the incoming substituent to the desired position. Alternatively, a substituted 2-aminobiphenyl (B1664054) can be synthesized and subsequently acetylated.

Variations of the Amide Moiety in N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide Derivatives

The amide group itself is a versatile functional handle that can be readily modified to generate a range of carboxamide and sulfonamide derivatives, each with distinct structural and electronic features.

Synthesis of Related Carboxamides and Sulfonamides

The synthesis of carboxamide analogues of this compound can be achieved by reacting the parent amine, 2-amino-3'-nitrobiphenyl, with various acyl chlorides or carboxylic acids using standard amide coupling reagents. nanobioletters.comnsf.gov This allows for the introduction of a wide variety of aliphatic and aromatic substituents in place of the acetyl group.

Similarly, sulfonamide derivatives can be prepared by reacting 2-amino-3'-nitrobiphenyl with different sulfonyl chlorides, such as benzenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base. nih.govresearchgate.netjournalcra.com This introduces a sulfonamide linkage (-NHSO₂R) instead of the carboxamide linkage (-NHCOR).

Table 2: Synthetic Routes to Carboxamide and Sulfonamide Derivatives

Derivative TypeReactantsGeneral Reaction
Carboxamide2-amino-3'-nitrobiphenyl + Acyl chloride (RCOCl)Acylation
Carboxamide2-amino-3'-nitrobiphenyl + Carboxylic acid (RCOOH)Amide coupling (e.g., with DCC, EDC)
Sulfonamide2-amino-3'-nitrobiphenyl + Sulfonyl chloride (RSO₂Cl)Sulfonylation

Impact of Amide Substituents on Structural and Electronic Properties

Replacing the acetyl group with other acyl or sulfonyl groups can significantly alter the molecule's conformational preferences and electronic properties. The size and nature of the 'R' group in the carboxamide (-NHCOR) or sulfonamide (-NHSO₂R) moiety can influence the rotational barrier around the biphenyl axis due to steric interactions with the ortho-substituents on the other ring. nsf.govresearchgate.net

Electronically, the nature of the 'R' group affects the electron density on the amide nitrogen and the carbonyl/sulfonyl group. For instance, an electron-withdrawing 'R' group will decrease the basicity of the amide nitrogen and may affect hydrogen bonding capabilities. nih.gov Sulfonamides, being derivatives of sulfonic acids, generally have a more acidic N-H proton compared to carboxamides. These electronic variations can be studied using spectroscopic techniques like NMR and IR, as well as computational methods.

Introduction of Chirality into this compound Derivatives

The ortho-substituted nature of this compound makes it a prime candidate for exhibiting atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. rsc.orgcomporgchem.com The steric hindrance between the acetamido group at the 2-position and the nitro group at the 3'-position can create a significant barrier to rotation, potentially allowing for the isolation of stable enantiomers.

The introduction of chirality can be achieved through several strategies. One approach is the atroposelective synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other during the construction of the biphenyl framework, for instance, in a Suzuki coupling reaction. nih.gov

Another method involves the resolution of a racemic mixture of the atropisomers. mdpi.com This can be accomplished by using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. nih.gov

Furthermore, chirality can be introduced by attaching a chiral moiety to the this compound scaffold, for example, by using a chiral carboxylic acid to form a diastereomeric amide. The inherent chirality of this appended group can influence the stereochemistry of the biphenyl axis.

The study of these chiral derivatives is crucial for understanding the three-dimensional structure and for potential applications in areas such as asymmetric catalysis and materials science, where defined stereochemistry is often a prerequisite for function.

Table 3: Methods for Introducing Chirality

MethodDescription
Atroposelective SynthesisUse of chiral catalysts or auxiliaries to selectively synthesize one atropisomer.
Chiral ResolutionSeparation of a racemic mixture of atropisomers using chiral chromatography or resolving agents.
Diastereomeric DerivatizationReaction with a chiral molecule to form diastereomers that can be separated.

Asymmetric Synthesis Approaches for Chiral Analogues

There is no published research detailing specific asymmetric synthesis strategies that have been successfully applied to create chiral analogues of this compound. General methods for achieving atroposelective synthesis of biaryl compounds exist, such as transition-metal-catalyzed cross-coupling reactions using chiral ligands, but their application to this specific substrate has not been documented. nih.gov Information regarding suitable chiral catalysts, reaction conditions, enantiomeric excess (ee) values, and yields for the synthesis of these specific analogues is absent from the literature.

Stereochemical Analysis of Chiral this compound Derivatives

Similarly, there are no available studies on the stereochemical analysis of chiral derivatives of this compound. The scientific record lacks data from analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, or X-ray crystallography that would be necessary to characterize and confirm the stereochemistry of such compounds. Therefore, no data tables containing information on rotational barriers, retention times, or specific optical rotation values can be compiled. researchgate.net

Applications of N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide in Synthetic Organic Chemistry

N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide as a Building Block for Complex Molecules

The unique structural arrangement of this compound, with a nitro group ortho to the biphenyl (B1667301) linkage and an acetamido group on the adjacent ring, provides a valuable platform for the synthesis of intricate molecules. The differential reactivity of the nitro and acetamido groups can be exploited to achieve selective transformations, leading to the assembly of more complex structures.

Precursor in Heterocycle Synthesis

A primary application of this compound lies in its role as a precursor for the synthesis of various nitrogen-containing heterocycles. The presence of the nitro group in proximity to the second aromatic ring is particularly advantageous for intramolecular cyclization reactions.

Carbazole (B46965) Synthesis: The most prominent application of this compound is in the synthesis of carbazoles. Carbazoles are an important class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds. The synthesis is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction or a related variant. researchgate.netbohrium.com In this process, the nitro group is reduced, often in the presence of a phosphite (B83602) or phosphine (B1218219) reagent, to a reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the fused pyrrole (B145914) ring of the carbazole skeleton.

The general transformation can be represented as follows:

Reductive cyclization of this compound to form a carbazole derivative.

Various reducing agents and catalytic systems can be employed for this transformation, including transition metal catalysts. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the yield and selectivity of the carbazole formation.

Phenanthridine Synthesis: While less common, the structural framework of this compound also holds potential for the synthesis of phenanthridines. Phenanthridine derivatives are another class of biologically significant heterocyclic compounds. nih.gov The synthesis of phenanthridines from related biphenyl precursors often involves intramolecular cyclization strategies that form a new six-membered ring containing nitrogen. nih.govresearchgate.netnih.gov For this compound, this would likely involve a transformation of the acetamido group or a modification of the synthetic strategy to facilitate cyclization onto the nitro-bearing ring.

Utilization in Multistep Organic Synthesis

The strategic placement of the nitro and acetamido groups allows for their sequential or simultaneous manipulation in multistep synthetic sequences. The nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization, acylation, or alkylation. The acetamido group can be hydrolyzed to the corresponding amine or modified to other functional groups. This functional group interconversion provides access to a wide range of substituted biphenyl and carbazole derivatives, which can serve as key intermediates in the total synthesis of complex natural products and pharmaceutical agents. nih.gov

Role of this compound in the Development of New Synthetic Methodologies

Beyond its direct application as a building block, this compound and structurally similar compounds are valuable tools for the development and optimization of new synthetic methods.

As a Ligand Precursor for Metal Catalysis

While direct evidence for the use of this compound as a ligand precursor is limited in the searched literature, its structural motifs suggest potential in this area. The reduction of the nitro group to an amine, followed by further functionalization, could lead to the synthesis of bidentate or tridentate ligands. The resulting amino-amide or diamine ligands, featuring a biphenyl backbone, could coordinate with various transition metals to form catalysts for a range of organic transformations. The chirality inherent in some substituted biphenyls could also be exploited in the design of asymmetric catalysts. The development of new ligands is a crucial aspect of advancing transition metal catalysis. mdpi.com

As a Reagent in Specific Organic Transformations

The reactivity of the nitro and acetamido groups makes this compound a potential reagent or substrate for exploring and developing specific organic transformations. For instance, the reductive cyclization to carbazoles serves as a model reaction for studying the mechanism and scope of deoxygenative cyclizations. researchgate.netunimi.it The influence of substituents on the biphenyl rings on the efficiency and regioselectivity of such reactions can be systematically investigated using derivatives of this compound.

This compound in Material Science

Currently, there is no specific information available in the searched results regarding the direct application of this compound in materials science. However, the carbazole derivatives that can be synthesized from this compound are known to possess interesting photophysical and electronic properties. Carbazoles are widely used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. bohrium.com Therefore, this compound can be considered a precursor to materials with potential applications in electronics and photonics, based on the properties of its carbazole derivatives. The specific properties of materials derived from this compound would depend on the final structure after further chemical modifications.

Design of Advanced Organic Materials

The chemical compound this compound serves as a significant precursor in the synthesis of advanced organic materials, primarily through its conversion to carbazole-based structures. The strategic positioning of the nitro and acetamide (B32628) groups on the biphenyl framework facilitates a key chemical transformation known as the Cadogan reductive cyclization, yielding carbazole derivatives. researchgate.netnih.govnih.gov These resulting carbazole compounds are the cornerstones for a variety of functional organic materials due to their unique electronic and photophysical properties. researchgate.netnih.govresearchgate.net

Carbazole-based materials are renowned for their application in organic electronics, particularly as hole-transporting materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govnih.govfrontiersin.orgmdpi.comrsc.org The carbazole moiety offers a rigid, planar structure with a high triplet energy and good thermal stability, which are crucial characteristics for durable and efficient electronic devices. researchgate.net The nitrogen atom in the carbazole ring provides a site for functionalization, allowing for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the requirements of specific device architectures. nih.govnih.gov

The transformation of this compound into a carbazole core is a critical step that unlocks its potential in materials science. The subsequent modifications on the resulting carbazole skeleton are what ultimately define the performance of the final organic material. Research in this area focuses on synthesizing various carbazole derivatives and evaluating their efficacy in electronic devices.

For instance, carbazole derivatives have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). In these applications, the high triplet energy of the carbazole host prevents the back-transfer of energy from the phosphorescent dopant, leading to efficient light emission. The performance of such materials is often evaluated by fabricating OLED devices and measuring their key performance parameters.

Table 1: Representative Performance of Carbazole-Based Host Materials in Green PhOLEDs This table presents typical data for carbazole derivatives used as host materials in green phosphorescent OLEDs. The data is illustrative of the performance metrics that would be targeted for materials synthesized from this compound derived carbazoles.

Host MaterialMaximum External Quantum Efficiency (EQE) (%)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Turn-on Voltage (V)
Carbazole Derivative A19.4--3.0
Carbazole Derivative B16.8--3.0
Carbazole Derivative C8.3---

Similarly, in the realm of solar energy, carbazole-based polymers and small molecules are effective hole-transporting materials in perovskite solar cells. Their ability to efficiently extract and transport holes from the perovskite layer to the electrode is critical for achieving high power conversion efficiencies. The design of these materials often involves attaching electron-donating groups to the carbazole core to enhance their hole-transporting properties.

Table 2: Illustrative Properties of Carbazole-Based Hole-Transporting Materials This table provides an example of the key properties of carbazole derivatives designed as hole-transporting materials, which could be synthesized from this compound.

HTMHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/V·s)Power Conversion Efficiency (PCE) in PSCs (%)
Carbazole HTM 1-5.49-2.132 x 10⁻³-
Carbazole HTM 2-5.29-1.89--

The photophysical properties of these carbazole-based materials are also of significant interest. The absorption and emission spectra can be tailored by chemical modification, making them suitable for various optoelectronic applications, including as fluorescent emitters in OLEDs. nih.govmdpi.com For example, derivatives can be designed to emit light in the blue region of the spectrum, which is a key challenge in OLED technology. mdpi.com

Table 3: Photophysical Data of a Representative Carbazole Derivative This table shows typical absorption and emission data for a carbazole compound, illustrating the type of characterization performed on materials potentially derived from this compound.

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield
2-nitro-3-phenyl-9H-carbazole~350400-

Future Directions and Remaining Challenges in the Academic Research of N 3 Nitro 1,1 Biphenyl 2 Yl Acetamide

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, yet the optimal synthesis of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide has not been extensively explored. Future research should focus on developing novel, efficient, and sustainable synthetic routes.

A primary challenge lies in the regioselective construction of the substituted biphenyl (B1667301) core. Traditional methods like the Ullmann and Wurtz-Fittig reactions often require harsh conditions and have limited substrate scope. rsc.org Modern cross-coupling reactions present more promising avenues. The Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions are powerful tools for C-C bond formation and could be adapted for this specific target. rsc.orgrsc.org A key area of investigation would be the development of catalyst systems that are not only highly efficient but also tolerant of the nitro and acetamide (B32628) functional groups.

Furthermore, the principles of green chemistry should guide the development of new synthetic methods. numberanalytics.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. numberanalytics.com Methodologies that reduce the number of synthetic steps, such as direct C-H activation and functionalization, would be particularly valuable. For instance, a direct C-H arylation approach could potentially construct the biphenyl skeleton in a single, atom-economical step.

Below is a table outlining potential synthetic strategies that warrant investigation:

Synthetic Strategy Potential Advantages Key Research Challenges
Suzuki-Miyaura Coupling High functional group tolerance, mild reaction conditions, commercial availability of boronic acids. rsc.orgOptimization of catalyst/ligand system for the specific substrates; minimizing side reactions.
Negishi Coupling High reactivity of organozinc reagents, often leading to high yields. rsc.orgSensitivity of organozinc reagents to air and moisture, requiring inert atmosphere techniques.
Direct C-H Arylation High atom economy, reduces pre-functionalization steps.Achieving high regioselectivity, overcoming steric hindrance from the ortho-acetamide group. nih.gov
Photoredox Catalysis Mild reaction conditions (room temperature, visible light), access to unique reaction pathways. acs.orgresearchgate.netIdentifying suitable photocatalysts and reaction partners; understanding the reaction mechanism.

Advanced Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For this compound, several areas require detailed mechanistic investigation.

The reduction of the nitro group is a fundamental transformation that can lead to a variety of valuable derivatives, such as amines and hydroxylamines. orientjchem.orgmdpi.com The mechanism of this reduction can be complex, often involving nitrosobenzene (B162901) intermediates. orientjchem.orgnih.gov Studying the catalytic reduction pathways using various catalysts (e.g., palladium, platinum, iron) and hydrogen sources would provide insights into achieving selective reduction without affecting other functional groups. mdpi.comnih.gov

The interplay between the ortho-acetamide group and the meta-nitro group on the biphenyl system presents another area for mechanistic study. These substituents exert significant electronic and steric effects that influence the reactivity of the aromatic rings. nih.gov For example, the acetamide group could act as a directing group in electrophilic aromatic substitution or C-H activation reactions. nih.gov Detailed kinetic studies, isotopic labeling experiments, and computational modeling would be essential to elucidate these effects and predict the molecule's reactivity.

Integration with Emerging Technologies in Organic Synthesis and Computational Chemistry

The integration of emerging technologies can significantly accelerate the research and development process for compounds like this compound.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic reactions like nitration. nih.govvapourtec.comelveflow.comrsc.org A multi-step synthesis of the target molecule could be streamlined into a continuous process, reducing the need for manual handling of intermediates. nih.govelveflow.com

Automation and High-Throughput Experimentation (HTE): Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to identify the optimal parameters for synthesis. beilstein-journals.orgnso-journal.org This approach can drastically reduce the time required for process optimization compared to traditional methods.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, conformation, and reactivity. nih.govnih.gov These studies can help rationalize experimental observations and guide the design of new experiments. For instance, computational modeling could predict the most likely sites for further functionalization or assess the molecule's potential for specific applications based on its electronic properties. nih.gov

Technology Potential Application in Research Anticipated Outcome
Flow Chemistry Synthesis of the target compound and its derivatives.Improved safety, scalability, and reaction control. rsc.org
Automation/HTE Optimization of cross-coupling reaction conditions.Rapid identification of optimal catalysts, ligands, and solvents. beilstein-journals.org
AI/Machine Learning Prediction of optimal synthetic routes and reaction yields.Accelerated discovery of efficient synthetic pathways. ijsetpub.com
Computational Chemistry Analysis of molecular conformation and electronic properties.Rationalization of reactivity and prediction of potential biological activity. nih.gov

Potential for Novel Chemical Transformations and Applications

The true potential of this compound lies in its utility as a scaffold for creating novel molecules with unique properties and applications. The existing functional groups—the nitro group and the acetamide—serve as handles for a wide range of chemical modifications.

The reduction of the nitro group to an amine would yield N-(3'-amino[1,1'-biphenyl]-2-yl)-acetamide, a key intermediate for the synthesis of aza-heterocycles, dyes, or for further derivatization in medicinal chemistry. The resulting amino group could be diazotized and converted into a variety of other functional groups.

The biphenyl scaffold itself is a privileged structure in drug discovery, and derivatives of this compound could be explored for various biological activities. nih.gov For instance, substituted biphenyls have been investigated as enzyme inhibitors. acs.org The specific substitution pattern of this compound could lead to novel interactions with biological targets.

In materials science, functionalized biphenyls are used in the development of organic semiconductors and liquid crystals. royalsocietypublishing.org The polarity and rigid structure of the target molecule and its derivatives could be exploited to create new materials with interesting electronic or optical properties. Further research into the derivatization of this compound could unlock its potential in these and other yet-unimagined applications.

Q & A

Q. What are the key steps in synthesizing N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide?

  • Methodology : The synthesis involves two primary steps:

Suzuki-Miyaura Cross-Coupling : React 2-bromonitrobenzene with 3-bromophenylboronic acid using Pd(OAc)₂ and PPh₃ as catalysts in a toluene/ethanol/water solvent system at 80°C. This forms 3'-bromo-2-nitro-1,1'-biphenyl .

Nitro Reduction : Reduce the nitro group using SnCl₂·2H₂O in acetic acid with concentrated HCl under reflux. Purify the intermediate 3'-bromo-[1,1'-biphenyl]-2-amine via column chromatography (hexane/ethyl acetate) .
Final acetylation is achieved using acetic anhydride under standard conditions. Yield optimization (65–85%) relies on precise stoichiometry and inert reaction environments .

Q. Which analytical techniques are critical for characterizing This compound?

  • Methodology :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms biphenyl backbone integrity, nitro group position, and acetamide substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₂N₂O₃; calc. 256.0848) .
  • Melting Point Analysis : Determines purity (e.g., 70–72°C for bromo-analogues) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. How can researchers address low yields in the Suzuki-Miyaura coupling step?

  • Methodology :
  • Catalyst Optimization : Compare Pd(OAc)₂/PPh₃ with alternative catalysts (e.g., PdCl₂(dppf)) to improve coupling efficiency .
  • Solvent Ratios : Adjust toluene/ethanol/water ratios to balance solubility and reactivity.
  • Temperature Control : Maintain 80°C with rigorous reflux to prevent side reactions .
  • Ligand Screening : Test bulky ligands (e.g., SPhos) to enhance steric guidance .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by biphenyl torsional strain .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitro group reduction pathways .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .

Q. How to evaluate the biological activity of This compound derivatives?

  • Methodology :
  • In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial efficacy against E. coli (see related hydroxamic acid derivatives ).
  • Structure-Activity Relationship (SAR) : Modify nitro group position or introduce electron-withdrawing substituents (e.g., trifluoromethyl) to enhance bioactivity .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the biphenyl ring .
  • Molecular Dynamics : Simulate solvent effects on nitro group reduction kinetics .

Experimental Design & Data Analysis

Q. How to mitigate hygroscopicity issues in intermediates like 3'-bromo-[1,1'-biphenyl]-2-amine?

  • Methodology :
  • Storage : Use anhydrous Na₂SO₄ or molecular sieves during purification .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture absorption .

Q. What advanced purification techniques improve compound purity (>99%)?

  • Methodology :
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for challenging separations .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove trace impurities .

Q. How to design an electrochemical synthesis route for analogues?

  • Methodology :
  • Anodic Oxidation : Generate hypervalent iodine intermediates for C–N coupling, as demonstrated for biphenyl-acetamide derivatives .
  • Controlled Potential : Use cyclic voltammetry to optimize redox conditions for nitro group retention .

Q. How to assess thermal stability under varying pH conditions?

  • Methodology :
  • Accelerated Stability Studies : Incubate compound at 40°C/75% RH and monitor degradation via HPLC .
  • pH-Dependent Kinetics : Use phosphate/citrate buffers (pH 3–9) to identify hydrolysis-prone functional groups .

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N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
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N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.